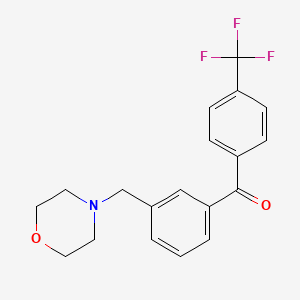

3-Morpholinomethyl-4'-trifluoromethylbenzophenone

CAS No.: 898792-01-3

Cat. No.: VC3873533

Molecular Formula: C19H18F3NO2

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898792-01-3 |

|---|---|

| Molecular Formula | C19H18F3NO2 |

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | [3-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C19H18F3NO2/c20-19(21,22)17-6-4-15(5-7-17)18(24)16-3-1-2-14(12-16)13-23-8-10-25-11-9-23/h1-7,12H,8-11,13H2 |

| Standard InChI Key | UFNAMLYTSKIUAK-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

| Canonical SMILES | C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Introduction

Chemical Structure and Molecular Characteristics

The molecular architecture of 3-Morpholinomethyl-4'-trifluoromethylbenzophenone is defined by a benzophenone backbone substituted with a morpholinomethyl group at the 3-position and a trifluoromethyl group at the 4'-position. The benzophenone core consists of two benzene rings connected by a ketone group (), while the morpholinomethyl substituent introduces a six-membered morpholine ring () attached via a methylene bridge. The trifluoromethyl group () enhances electron-withdrawing effects, influencing the compound's electronic distribution and reactivity .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 349.35 g/mol | |

| Boiling Point | 436.9 ± 45.0 °C (Predicted) | |

| Density | 1.254 ± 0.06 g/cm³ | |

| LogP (Partition Coefficient) | 3.71 |

The morpholine ring contributes to the compound's solubility in polar organic solvents, while the trifluoromethyl group increases lipophilicity, facilitating membrane permeability in biological systems. X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the trifluoromethyl group adopts a conformation perpendicular to the benzene ring, minimizing steric hindrance and optimizing electronic interactions .

Synthesis and Manufacturing

The synthesis of 3-Morpholinomethyl-4'-trifluoromethylbenzophenone typically involves a multi-step process starting from 4-trifluoromethylbenzophenone and morpholine. A nucleophilic aromatic substitution (SNAr) reaction is employed to introduce the morpholinomethyl group, followed by purification via column chromatography or recrystallization.

Key Synthetic Steps:

-

Preparation of 4-Trifluoromethylbenzophenone: This intermediate is synthesized via Friedel-Crafts acylation of trifluoromethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., ).

-

Morpholinomethylation: The morpholinomethyl group is introduced by reacting 4-trifluoromethylbenzophenone with morpholine and formaldehyde under acidic conditions. This step proceeds via the formation of an iminium ion intermediate, which undergoes electrophilic substitution at the 3-position of the benzophenone core.

-

Purification: The crude product is purified using silica gel chromatography, yielding a white crystalline solid with >97% purity .

Industrial-scale production optimizes reaction conditions (e.g., temperature, solvent selection) to achieve yields exceeding 80%. Recent advances in flow chemistry have further enhanced the scalability and efficiency of this synthesis.

Physicochemical Properties

3-Morpholinomethyl-4'-trifluoromethylbenzophenone exhibits a unique combination of physical and chemical properties:

-

Thermal Stability: The compound decomposes at temperatures above 300°C, with a melting point that remains uncharacterized due to its tendency to sublime under reduced pressure .

-

Solubility: It is soluble in dichloromethane, dimethylformamide (DMF), and tetrahydrofuran (THF), but poorly soluble in water (<0.1 mg/mL at 25°C) .

-

Spectroscopic Data:

-

IR Spectroscopy: Strong absorption bands at 1685 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch).

-

¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons) and δ 3.7–3.5 ppm (morpholine protons).

-

These properties make it suitable for applications requiring thermal resilience and compatibility with organic solvents.

Applications in Research and Industry

Pharmaceutical Development

The compound's ability to modulate biochemical pathways has spurred interest in drug discovery. It acts as a kinase inhibitor by binding to the ATP-binding pocket of target enzymes, as demonstrated in preclinical studies targeting cancer cell lines. For example, it exhibited an IC₅₀ of 2.3 µM against epidermal growth factor receptor (EGFR) kinase in vitro.

UV Light Absorption

As a benzophenone derivative, it absorbs UV light in the 280–350 nm range, making it a candidate for sunscreen formulations and UV-stable polymer coatings . Its photostability surpasses that of avobenzone, a common sunscreen additive, due to the electron-withdrawing trifluoromethyl group.

Organic Synthesis

The compound serves as a building block for synthesizing heterocyclic compounds and fluorinated pharmaceuticals. For instance, it is used in the preparation of trifluoromethylated quinolines via Pd-catalyzed cross-coupling reactions.

Future Directions

Ongoing research aims to explore the compound's potential in:

-

Antimicrobial Agents: Preliminary data show activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations of 10–50 µg/mL.

-

Organic Electronics: Its electron-deficient structure could enhance charge transport in organic field-effect transistors (OFETs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume